![molecular formula C21H17FN4O2S B2752530 5-(benzylsulfanyl)-7-(3-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872854-57-4](/img/structure/B2752530.png)
5-(benzylsulfanyl)-7-(3-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[4,5-d]pyrimidines are a class of heterocyclic compounds that have been studied for their potential biological activities . They are known to exhibit a range of pharmacological effects including antibacterial, antifungal, and antiproliferative activities .
Synthesis Analysis
The synthesis of these types of compounds often involves the reaction of certain starting materials, such as 5-acetyl-4-aminopyrimidines, with carboxylic anhydrides or acid chlorides . The synthetic approaches provide an innovative molecular framework for the design of new active heterocyclic compounds .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidines involves a bicyclic [6 + 6] system with two nitrogen atoms at positions 1 and 3 of the six-membered ring . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in their chemical properties .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can involve various mechanisms. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación
Interaction with DNA Structures
Research has explored the interactions of sulfonyl 5-fluorouracil derivatives, which share structural similarities with the compound , with double-stranded and G-quadruplex DNA. These studies provide insights into the potential anticancer activities of these compounds by showing increased binding affinity to G-quadruplex DNA, a structure associated with cancer-related gene regulation (Q. Hu et al., 2012).
Synthesis and Structural Analysis
The synthesis and structural analysis of similar pyrimidine derivatives have been extensively studied. For instance, research on isomeric pyrazolo[3,4-d]pyrimidine-based molecules and their crystal structures reveals insights into molecular dimerization and interactions, which are crucial for understanding the chemical properties and potential biological applications of these compounds (K. Avasthi et al., 2002).
Biological Activity
Several studies have focused on the biological activities of pyrimidine derivatives, including their potential as antitumor agents. The design and synthesis of sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard aim to obtain compounds with potent antitumor activities and low toxicity (Z. Huang et al., 2001). Additionally, novel synthetic routes for functionalized 1H-pyrimidines have been developed, further expanding the scope of pyrimidine chemistry in therapeutic drug development (B. Altural et al., 1989).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of pyrimidine derivatives for their larvicidal, antimicrobial, and antifungal activities highlight the potential of these compounds in addressing various infectious diseases. Compounds demonstrating significant activity against third instar larvae and various microbial strains indicate the broad-spectrum utility of pyrimidine derivatives in developing new antimicrobial and antifungal agents (S. Gorle et al., 2016).
Mecanismo De Acción
While the specific mechanism of action for “5-Benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” is not available, related compounds have been found to exhibit their biological activities through various mechanisms. For instance, some pyrimido[4,5-d]pyrimidines act as inhibitors for cAMP-phosphodiesterase platelets .
Direcciones Futuras
Propiedades
IUPAC Name |
5-benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-25-18-16(20(27)26(2)21(25)28)19(29-12-13-7-4-3-5-8-13)24-17(23-18)14-9-6-10-15(22)11-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHTDGTCQPEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC4=CC=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
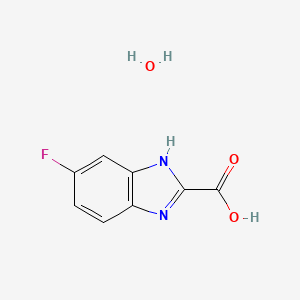

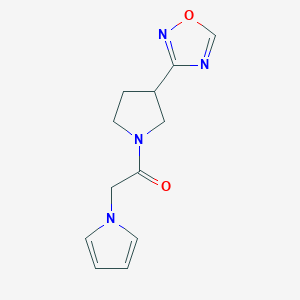
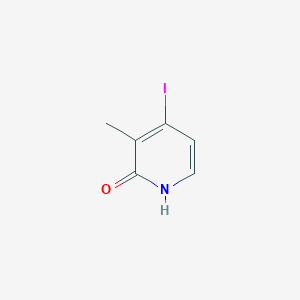

![Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2752459.png)
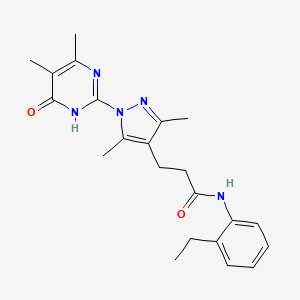
![2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2752461.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2752463.png)
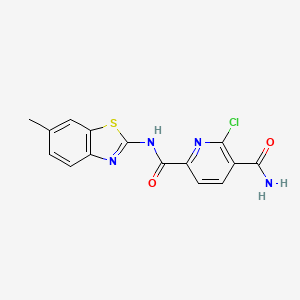
![2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2752468.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2752469.png)
![3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2752470.png)
